

A Comparative Spectroscopic Analysis of 2-, 3-, and 4-Methoxyphenylacetic Acid Isomers

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Compound of Interest

Compound Name: *Methoxyphenylacetic acid*

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A detailed spectroscopic comparison of the three positional isomers of **methoxyphenylacetic acid**—**2-methoxyphenylacetic acid**, **3-methoxyphenylacetic acid**, and **4-methoxyphenylacetic acid**—is presented for researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of their distinguishing features using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by experimental data and protocols.

Data Summary

The following tables summarize the key quantitative spectroscopic data for the three isomers, facilitating a direct comparison of their spectral properties.

Table 1: ^1H NMR Spectroscopic Data (Chemical Shifts in ppm)

Protons	2-Methoxyphenylacetic Acid	3-Methoxyphenylacetic Acid	4-Methoxyphenylacetic Acid
-CH ₂ -	~3.69 (s)	~3.61 (s)	3.60 (s)[1]
-OCH ₃	~3.86 (s)	~3.79 (s)	3.81 (s)[1][2]
Aromatic	~6.88-7.28 (m)	~6.80-7.25 (m)	6.88 (d), 7.21 (d)[1][2]
-COOH	Variable	Variable	Variable

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ^{13}C NMR Spectroscopic Data (Chemical Shifts in ppm)

Carbon Atom	2-Methoxyphenylacet ic Acid	3-Methoxyphenylacet ic Acid	4-Methoxyphenylacet ic Acid
-CH ₂ -	~36.0	~41.0	~40.5
-OCH ₃	~55.3	~55.2	~55.3
C1 (ipso, -CH ₂ COOH)	~123.5	~135.5	~126.0
C2 (ipso, -OCH ₃)	~157.5	~121.5 (C3)	~114.2 (C3/C5)
C3	~110.5	~159.8 (ipso, -OCH ₃)	~130.5 (C2/C6)
C4	~128.9	~114.5	~158.8 (ipso, -OCH ₃)
C5	~121.0	~129.7	~114.2 (C3/C5)
C6	~131.0	~116.8	~130.5 (C2/C6)
-C=O	~178.0	~178.0	~178.5

Note: Assignments are based on typical chemical shift ranges and may require 2D NMR for confirmation.

Table 3: Key IR Absorption Bands (in cm^{-1})

Functional Group	2-Methoxyphenylacetic Acid	3-Methoxyphenylacetic Acid	4-Methoxyphenylacetic Acid
O-H (Carboxylic Acid)	~2500-3300 (broad)	~2500-3300 (broad)	~2500-3300 (broad)
C-H (Aromatic)	~3000-3100	~3000-3100	~3000-3100
C-H (Aliphatic)	~2850-3000	~2850-3000	~2850-3000
C=O (Carboxylic Acid)	~1700	~1700	~1700
C=C (Aromatic)	~1450-1600	~1450-1600	~1450-1600
C-O (Ether)	~1240 (asymmetric), ~1030 (symmetric)	~1250 (asymmetric), ~1040 (symmetric)	~1250 (asymmetric), ~1030 (symmetric)
Out-of-plane bending	~750 (ortho)	~780, ~690 (meta)	~830 (para)

Table 4: Mass Spectrometry Data (m/z)

Ion	2-Methoxyphenylacetic Acid[3]	3-Methoxyphenylacetic Acid	4-Methoxyphenylacetic Acid
[M] ⁺	166	166	166
[M-COOH] ⁺	121	121	121
[M-CH ₂ COOH] ⁺	107	107	107
Base Peak	121	121	121

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of the **methoxyphenylacetic acid** isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher.

- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
 - Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - Record a background spectrum of the clean ATR crystal.
 - Record the sample spectrum.
 - Typical parameters: 16-32 scans, resolution of 4 cm^{-1} .
 - The data is typically presented as transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
- Instrumentation: A mass spectrometer with an electron ionization (EI) source.
- Data Acquisition:
 - Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 40-400.
 - Typical EI energy: 70 eV.
 - Identify the molecular ion peak and major fragment ions.

Visualization of Isomer Differentiation Workflow

The following diagram illustrates a logical workflow for distinguishing between the three isomers based on their key spectroscopic features.

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Caption: Isomer differentiation workflow.

This guide provides a foundational spectroscopic comparison of 2-, 3-, and 4-methoxyphenylacetic acid. For unequivocal structure elucidation, especially for novel compounds or complex mixtures, a combination of 1D and 2D NMR techniques (COSY, HSQC, HMBC) is recommended.

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References

- 1. hmdb.ca [hmdb.ca]
- 2. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methoxyphenylacetic acid | C9H10O3 | CID 7134 - PubChem [pubchem.ncbi.nlm.nih.gov]
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